2-[4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide
Description
The compound 2-[4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide is a synthetic heterocyclic molecule featuring a pyrazolo[3,4-d]pyridazine core. Its structure includes a cyclopropyl group at the 4-position, a 2,4-dimethylphenyl substituent at the 1-position, and an acetamide moiety at the 6-position (Fig. 1).
Properties
IUPAC Name |
2-[4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-10-3-6-14(11(2)7-10)23-17-13(8-20-23)16(12-4-5-12)21-22(18(17)25)9-15(19)24/h3,6-8,12H,4-5,9H2,1-2H3,(H2,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZRXMDFWIVTDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)N)C4CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide is a synthetic organic molecule belonging to the pyrazolo[3,4-d]pyridazine class. This class is recognized for its diverse pharmacological activities, including anti-inflammatory and analgesic effects. The molecular formula of this compound is with a molecular weight of approximately 441.5 g/mol.
Structural Characteristics
The structural complexity of this compound suggests significant steric and electronic interactions that may influence its biological activity. The synthesis typically involves multiple steps, often utilizing microwave-assisted synthesis or solvent-free conditions to enhance yields and reduce reaction times.
Anti-inflammatory and Analgesic Properties
Research indicates that pyrazolo[3,4-d]pyridazines exhibit notable anti-inflammatory and analgesic properties. These effects are often mediated through the inhibition of specific enzymes and receptors involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes and nuclear factor kappa B (NF-kB) signaling pathways.
Table 1: Summary of Biological Activities
The mechanism of action for This compound likely involves interactions with specific biological targets such as enzymes or receptors. Given its structural features, it may modulate pathways involved in inflammation or pain signaling. Further studies using biochemical assays and molecular docking simulations are necessary to elucidate its precise mechanism.
Case Study 1: In Vitro Evaluation Against Cancer Cell Lines
A study evaluated the antiproliferative activity of similar pyrazolo derivatives against cervical and breast cancer cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxicity at concentrations as low as 7 µM. The mechanism involved the inhibition of EGFR activation and downstream signaling pathways such as Akt and Erk1/2.
Case Study 2: Anti-inflammatory Activity Assessment
In another study focusing on anti-inflammatory effects, pyrazolo derivatives were tested for their ability to inhibit COX enzymes. The results indicated a dose-dependent inhibition of COX-2 activity, suggesting potential therapeutic applications in treating inflammatory diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analog: BG14861
The closest structural analog, 2-[4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(2-methoxyethyl)acetamide (BG14861) , differs in two key aspects:
Aromatic Substituent Position: The dimethylphenyl group is at the 3,4-position (meta/para) in BG14861 versus 2,4 (ortho/para) in the target compound.
Acetamide Substituent : BG14861 features an N-(2-methoxyethyl) group on the acetamide, enhancing hydrophilicity compared to the unsubstituted acetamide in the target compound.
*Inferred based on BG14861’s structure.
Functional Analog: WH7 (Auxin Agonist)
2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide (WH7) shares the acetamide functional group but has a phenoxy-triazole scaffold instead of a pyrazolo-pyridazine core. WH7 acts as a synthetic auxin agonist, promoting plant growth by mimicking indole-3-acetic acid (IAA) . The target compound’s acetamide group may similarly facilitate hydrogen bonding with biological receptors, though its pyridazine core likely confers distinct electronic properties and target specificity.
Heterocyclic Analog: Tetrahydroimidazo-pyridine Derivative
The diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () features a fused imidazo-pyridine ring with ester and cyano groups. Unlike the target compound, this derivative lacks the pyridazine core and acetamide group but shares aromatic substituents (e.g., 4-nitrophenyl). Such structural differences highlight the impact of core heterocycles on physicochemical properties like solubility and metabolic stability.
Key Research Findings
Substituent Effects: The position of methyl groups on the phenyl ring (2,4 vs. 3,4) influences steric bulk and electronic distribution, which may modulate interactions with hydrophobic binding pockets .
Acetamide Modifications :
- Substitutions on the acetamide nitrogen (e.g., methoxyethyl in BG14861) improve aqueous solubility, a critical factor in drug bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
